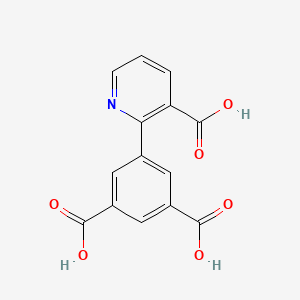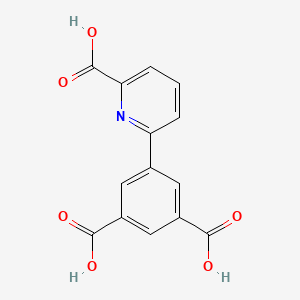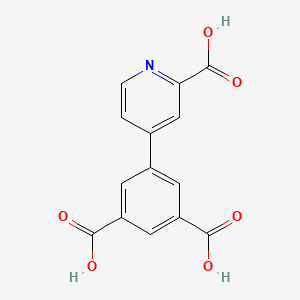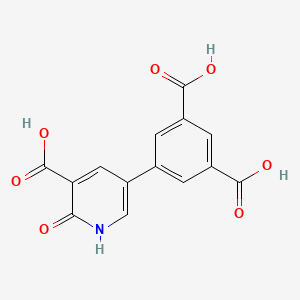
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid (2C5DPN) is a chlorinated derivative of nicotinic acid, which is an important component of the vitamin B3 family. It is a white powder with a molecular weight of 265.6 g/mol. 2C5DPN has a variety of uses in laboratory experiments, as it is known to possess several biochemical and physiological effects.
Mécanisme D'action
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% is thought to act as an agonist of the nicotinic acid receptor (NAR). This receptor is involved in the regulation of lipid and glucose metabolism, and is thought to be involved in the regulation of gene expression. The agonistic activity of 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% is thought to be mediated by its ability to bind to the NAR and activate it, which in turn activates downstream signaling pathways that lead to the regulation of gene expression.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in lipid and glucose metabolism, as well as to regulate the expression of genes involved in the regulation of these processes. In addition, it has been shown to possess anti-inflammatory and antioxidant properties, and to reduce the levels of LDL cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and is relatively stable under a variety of conditions. In addition, it has been shown to be effective in a variety of biological assays, including those involving the regulation of gene expression. However, it has some limitations as well. For example, it has a relatively short half-life in vivo, and it is not known to be effective in humans.
Orientations Futures
There are several potential future directions for 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% research. One potential direction is to further study its effects on gene expression, in order to better understand its mechanism of action. Additionally, further studies could be conducted to investigate its potential use as an anti-inflammatory and antioxidant agent, as well as its potential use in the treatment of metabolic disorders such as type 2 diabetes. Furthermore, further studies could be conducted to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies could be conducted to investigate its potential use as a dietary supplement.
Méthodes De Synthèse
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% can be synthesized in a two-step procedure. The first step involves the reaction of 3,5-dicarboxybenzaldehyde with sodium nitrite in a mixture of glacial acetic acid and water. This reaction produces 3,5-dicarboxyphenylhydrazine, which is then chlorinated in the second step with thionyl chloride in acetonitrile. The resulting product is 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%.
Applications De Recherche Scientifique
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effect of nicotinic acid on the activity of enzymes in the liver, as well as its effect on the regulation of gene expression. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for metabolic disorders such as type 2 diabetes. Furthermore, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Propriétés
IUPAC Name |
5-(5-carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO6/c15-11-10(14(21)22)4-9(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQIGTWYNTSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688290 |
Source


|
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-28-3 |
Source


|
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393919.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393921.png)